N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
The compound N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide features a complex hybrid structure combining multiple pharmacophores:
- A 3-chlorophenyl group attached to an acetamide backbone.
- A spiro[indoline-3,2'-thiazolidin] core with a 4-fluorophenyl substituent and a 7-methyl group.
- Two ketone groups at positions 2 and 4' of the spiro system.
However, direct pharmacological data for this compound is absent in the provided evidence, necessitating comparisons with structural analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c1-15-4-2-7-20-23(15)29(13-21(31)28-18-6-3-5-16(26)12-18)24(33)25(20)30(22(32)14-34-25)19-10-8-17(27)9-11-19/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGLECNZYINJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl)N(C(=O)CS3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spiro-indoline structure linked to a thiazolidine moiety, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity and biological interactions of the compound.
Structural Formula
Antiproliferative Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: MCF7 Cell Line
In vitro assays revealed that certain spiro-indolin derivatives show promising antiproliferation potency against the MCF7 breast cancer cell line:
The most effective derivatives had IC50 values comparable to established chemotherapeutics like 5-fluorouracil.
The biological activity of these compounds is attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways, including:
- EGFR and VEGFR-2 Inhibition : The synthesized agents have demonstrated multi-targeted inhibitory properties against these receptors, which play crucial roles in tumor growth and angiogenesis .
- Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Antiviral Activity
In addition to anticancer properties, some related compounds have shown antiviral activity against SARS-CoV-2. For instance, specific derivatives exhibited potency significantly higher than standard antiviral agents like chloroquine .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of spiro-indole analogs. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating significant inhibition rates .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations:
- The target’s spiro[indoline-thiazolidin] system is structurally distinct from the spiro[indole-thiazolo-isoxazole] in but shares conformational rigidity, which may enhance receptor binding .
- The 4-fluorophenyl group in the target aligns with fluorinated analogs in , where fluorine atoms enhance metabolic stability and electron-withdrawing effects .
Table 3: Reported Bioactivities of Analogs
Key Observations:
- The spiro[indoline-thiazolidin] core in the target may mimic antimicrobial spiro systems in , suggesting possible antibacterial or antifungal applications .
- The planar amide group in highlights the importance of hydrogen bonding in molecular interactions, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
